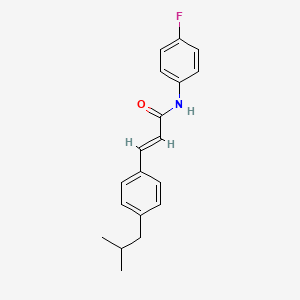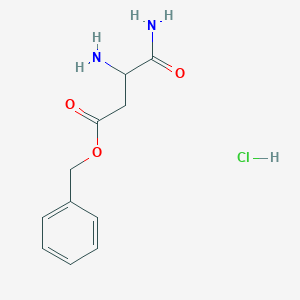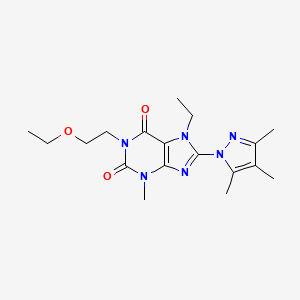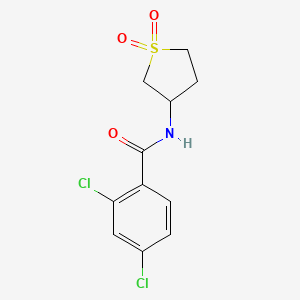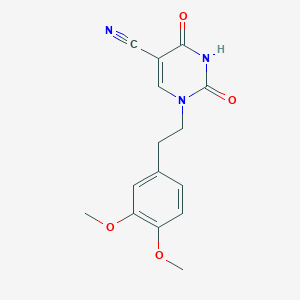
1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenethylamine is C10H15NO2 . The compound crystallizes in the monoclinic space group P21 .Chemical Reactions Analysis
3,4-Dimethoxyphenethylamine is a precursor for the synthesis of isoquinolines . It has been used in the synthesis of various derivatives, including urea derivatives .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenethylamine has a molecular weight of 181.23 g/mol . It has a refractive index n20/D 1.546 (lit.), a boiling point of 188°C/15mmHg (lit.), and a density of 1.074 g/mL at 25°C (lit.) .科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural features similar to 1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have been synthesized and characterized to understand their structural properties and potential applications. The synthesis of novel dihydropyrimidinecarbonitrile derivatives, including dimethylated adducts and hydrazine derivatives, has been reported. These compounds were structurally confirmed using various spectroscopic techniques, such as IR, NMR, and mass spectral data. Their in vitro antioxidant and anti-inflammatory activities were investigated, showing some compounds exhibited potent activities (Bhalgat et al., 2014). Additionally, the electrochemical and solvent behavior of related pyrimidine derivatives has been studied to determine their conductance and interactions in solutions, providing insights into their physicochemical properties and potential applications in materials science (Gaware, 2021).
Biological Activities
Research on related pyrimidine derivatives has also focused on evaluating their biological activities, including antimicrobial and antitumor effects. For instance, novel pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new therapeutic agents with potential applications in treating infections (Abdelghani et al., 2017). Moreover, derivatives of diaminopyrimidine have been synthesized and assessed for their antitumor activity, highlighting the potential of these compounds in cancer research (Grivsky et al., 1980).
Material Science Applications
Studies have also explored the physical properties of pyrimidine derivatives, such as their conductance, solvent behavior, and interactions at different temperatures. These investigations provide valuable information on the electronic polarizability and molecular interactions of these compounds, which can be applied in materials science and engineering (Gaware, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-4-3-10(7-13(12)22-2)5-6-18-9-11(8-16)14(19)17-15(18)20/h3-4,7,9H,5-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPOPOJIYPYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=C(C(=O)NC2=O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

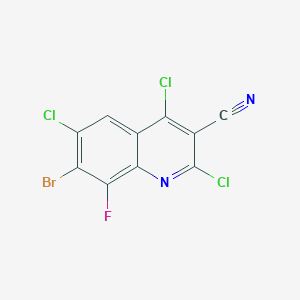
![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)

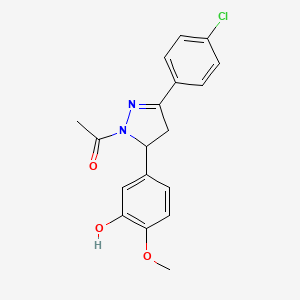
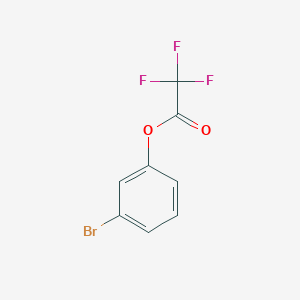
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)
